L-Leucyl-L-prolylglycylglycine
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Overview
Description
2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino acids and pyrrolidine rings, making it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid typically involves the formation of pyrrole carboxamides from pyrrole carboxaldehyde and formamides or amines. This process can be achieved through oxidative amidation involving pyrrole acyl radicals . The method is operationally simple and provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields using inexpensive reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation can yield various pyrrole carboxamides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid has several scientific research applications:
Biology: The compound’s structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-3-carboxamide derivatives: These compounds share structural similarities with 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid and have been studied for their biological activities, including as EZH2 inhibitors.
Oroidin alkaloids: These sponge-derived secondary metabolites contain pyrrole carboxamide moieties and exhibit a broad range of biological activities.
Uniqueness
The uniqueness of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid lies in its specific combination of amino acids and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
83834-53-1 |
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Molecular Formula |
C15H26N4O5 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N4O5/c1-9(2)6-10(16)15(24)19-5-3-4-11(19)14(23)18-7-12(20)17-8-13(21)22/h9-11H,3-8,16H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t10-,11-/m0/s1 |
InChI Key |
RMXUZTOTKBOUNO-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
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